molecular formula C13H18N2O B11798778 1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one

1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one

Cat. No.: B11798778
M. Wt: 218.29 g/mol
InChI Key: WRRSOHNISHZXBS-UHFFFAOYSA-N
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Description

1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one is a compound that features a pyrrolidine ring, a pyridine ring, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)propan-1-one is unique due to the combination of the pyrrolidine and pyridine rings with a ketone functional group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C13H18N2O/c1-3-12(16)11-9-14-13(8-10(11)2)15-6-4-5-7-15/h8-9H,3-7H2,1-2H3

InChI Key

WRRSOHNISHZXBS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1C)N2CCCC2

Origin of Product

United States

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